molecular formula C21H22ClN3O4 B1677509 2-[4-(3-乙炔基苯氨基)-7-(2-甲氧基乙氧基)喹唑啉-6-基]氧乙醇;盐酸盐 CAS No. 183320-51-6

2-[4-(3-乙炔基苯氨基)-7-(2-甲氧基乙氧基)喹唑啉-6-基]氧乙醇;盐酸盐

货号: B1677509
CAS 编号: 183320-51-6
分子量: 415.9 g/mol
InChI 键: BUOXOWNQZVIETJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

OSI-420,也称为去甲基厄洛替尼盐酸盐,是厄洛替尼的活性代谢产物。厄洛替尼是一种有效的表皮生长因子受体酪氨酸激酶的小分子抑制剂。 OSI-420主要用于研究其药代动力学性质及其在厄洛替尼代谢中的作用 .

作用机制

OSI-420 通过抑制表皮生长因子受体的酪氨酸激酶结构域发挥作用。这种抑制阻止了参与细胞增殖和存活的下游信号通路的激活。 分子靶点包括表皮生长因子受体及其相关的信号通路 .

生化分析

Biochemical Properties

OSI-420 interacts with various enzymes and proteins, primarily EGFR tyrosine kinase . It inhibits the EGFR tyrosine kinase by competing with adenosine triphosphate (ATP) for its binding site on the intracellular domain of EGFR . This interaction disrupts the processes involved in cancer growth and development, including cell migration, proliferation, angiogenesis, and apoptosis .

Cellular Effects

OSI-420 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting EGFR tyrosine kinase, OSI-420 disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its anti-cancer effects .

Molecular Mechanism

The molecular mechanism of OSI-420 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . OSI-420 binds to the ATP-binding site of EGFR tyrosine kinase, inhibiting its activity and disrupting EGFR-mediated signaling pathways . This leads to changes in gene expression that result in decreased cell proliferation and increased apoptosis .

Temporal Effects in Laboratory Settings

The effects of OSI-420 change over time in laboratory settings . Studies have shown that the apparent clearances of OSI-420 were higher in younger patients compared to older patients . This suggests that the stability and degradation of OSI-420, as well as its long-term effects on cellular function, may vary depending on patient characteristics .

Dosage Effects in Animal Models

The effects of OSI-420 vary with different dosages in animal models . Studies have shown that the plasma levels of OSI-420 were significantly decreased in certain treatment groups . This suggests that the effects of OSI-420 may be dose-dependent, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

OSI-420 is involved in metabolic pathways that include interactions with various enzymes and cofactors . It is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5 . This metabolism can affect metabolic flux and metabolite levels .

Transport and Distribution

OSI-420 is transported and distributed within cells and tissues . It is primarily transported by organic anion transporting polypeptides (OATPs), which facilitate its cellular accumulation . The distribution of OSI-420 within cells and tissues can be affected by various factors, including the presence of transporters or binding proteins and its localization or accumulation .

准备方法

合成路线和反应条件

OSI-420的合成涉及厄洛替尼的去甲基化。厄洛替尼由6,7-双-(2-甲氧基乙氧基)喹唑啉-4-(3H)-酮合成,而该化合物由市售的3,4-二羟基苯甲醛制备。 然后将该化合物在回流温度下与亚硫酰氯反应得到4-氯-6,7-双-(2-甲氧基乙氧基)喹唑啉,该化合物进一步在二甲基甲酰胺中与3-乙炔基苯胺反应得到厄洛替尼盐酸盐 .

工业生产方法

OSI-420的工业生产遵循与上述类似的合成路线,并增加纯化步骤以确保高纯度和产率。 高效液相色谱 (HPLC) 通常用于分离和测定散装药物中与工艺相关的杂质 .

化学反应分析

反应类型

OSI-420 经历各种化学反应,包括:

常用试剂和条件

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 可以使用硼氢化钠等还原剂。

    取代: 铜催化剂用于叠氮-炔环加成反应。

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,与叠氮基发生 CuAAc 反应会形成三唑衍生物 .

相似化合物的比较

类似化合物

    OSI-413: 厄洛替尼的另一个活性代谢产物,是一种 O-去甲基异构体。

    吉非替尼: 一种类似的表皮生长因子受体酪氨酸激酶抑制剂,用于癌症治疗。

    阿法替尼: 另一种靶向表皮生长因子受体的酪氨酸激酶抑制剂。

独特性

OSI-420 由于其作为厄洛替尼活性代谢产物的特定作用而独一无二。 它具有独特的药代动力学性质,并有助于厄洛替尼在癌症治疗中的总体疗效和安全性 .

属性

IUPAC Name

2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOXOWNQZVIETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596524
Record name 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183320-51-6
Record name 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。